molecular formula C17H13F3N2O B4354036 3-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

3-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B4354036
M. Wt: 318.29 g/mol
InChI Key: BWBZEEFCDXSWKV-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a synthetic organic compound that belongs to the class of isoxazolo[5,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves multi-step organic reactions. A common approach might include:

    Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the cyclopropyl, methylphenyl, and trifluoromethyl groups via substitution reactions.

    Purification: Use of chromatographic techniques to purify the final product.

Industrial Production Methods

Industrial production would likely involve optimization of the synthetic route for scalability, including:

    Batch Processing: Large-scale batch reactions with controlled conditions.

    Continuous Flow Chemistry: Use of continuous flow reactors for efficient and consistent production.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a bioactive compound.

    Medicine: Exploration of its therapeutic potential, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[5,4-b]pyridine Derivatives: Other compounds in this class with different substituents.

    Cyclopropyl-Substituted Compounds: Compounds with cyclopropyl groups that exhibit similar biological activities.

    Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups known for their unique chemical properties.

Uniqueness

3-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O/c1-9-2-4-10(5-3-9)13-8-12(17(18,19)20)14-15(11-6-7-11)22-23-16(14)21-13/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBZEEFCDXSWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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